![molecular formula C17H11ClF3NS B2831620 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 478043-57-1](/img/structure/B2831620.png)

6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

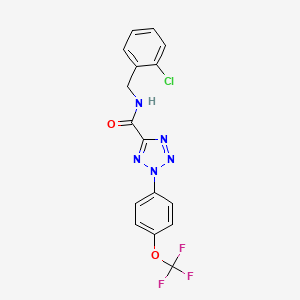

“6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline” is a chemical compound with the molecular formula C17H11ClF3NS . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical and agrochemical industries .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H11ClF3NS. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Attached to this core are a chloro group, a methyl group, and a sulfanyl group linked to a trifluoromethyl-substituted phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. In general, quinoline derivatives can participate in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Based on its molecular formula, it is predicted to have a density of 1.41±0.1 g/cm3 and a boiling point of 453.3±45.0 °C .Wissenschaftliche Forschungsanwendungen

Coordination Complex Formation

Research indicates the potential of quinoline derivatives, similar in structure to 6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline, in forming discrete polynuclear metal complexes with silver(I). These complexes demonstrate varied coordination modes influenced by ligand modifications and counter anion variations, showcasing the utility of quinoline derivatives in designing tailored metal-organic frameworks with potential applications in catalysis and material science (Song et al., 2003).

Heterocyclic Compound Synthesis

Quinoline-based compounds have been synthesized starting from related precursors, highlighting their importance in generating new heterocyclic compounds with potential biological activities. This includes the synthesis of various substituted quinoxalines with potential applications in drug development and materials science (Didenko et al., 2015).

Biological Activity Exploration

Quinoline derivatives containing sulfur have shown significant biological activities, including antitumor, antimicrobial, and analgesic properties. These findings underscore the potential of such compounds in pharmaceutical research and development, particularly in creating new therapeutic agents (Aleksanyan & Hambardzumyan, 2014).

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3NS/c1-10-7-16(22-15-6-5-12(18)9-14(10)15)23-13-4-2-3-11(8-13)17(19,20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDHOODYAHYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)SC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate](/img/structure/B2831539.png)

![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)

![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)

![N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide](/img/structure/B2831550.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)

![3-[(2-fluorophenyl)methyl]-6-(pyridin-4-yl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2831557.png)

![3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2831558.png)